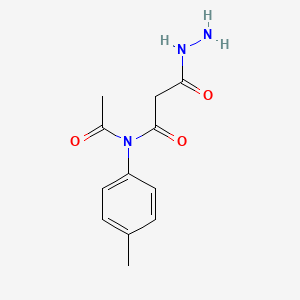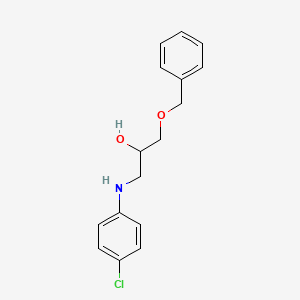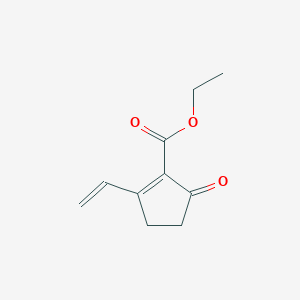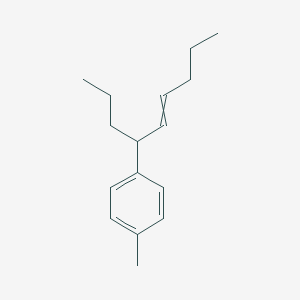
3,3'-(Dodecane-1,12-diyl)di(1,2,4-oxadiazole-5-carboxamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(Dodecane-1,12-diyl)di(1,2,4-oxadiazole-5-carboxamide) is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. This particular compound features a dodecane chain linking two oxadiazole rings, each substituted with a carboxamide group. Oxadiazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
The synthesis of 3,3’-(Dodecane-1,12-diyl)di(1,2,4-oxadiazole-5-carboxamide) typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through cyclization reactions involving nitrile oxides and amidoximes. For instance, the reaction of a nitrile oxide with an amidoxime under reflux conditions in a suitable solvent like ethanol can yield the oxadiazole ring.
Linking the Dodecane Chain: The dodecane chain can be introduced by reacting the oxadiazole derivative with a dodecane diacid chloride in the presence of a base such as triethylamine. This step forms the dodecane-1,12-diyl linkage.
Introduction of Carboxamide Groups:
Análisis De Reacciones Químicas
3,3’-(Dodecane-1,12-diyl)di(1,2,4-oxadiazole-5-carboxamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the oxadiazole ring or the carboxamide groups.
Substitution: The compound can undergo substitution reactions where functional groups on the oxadiazole ring or the dodecane chain are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Hydrolysis: The carboxamide groups can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines.
Aplicaciones Científicas De Investigación
3,3’-(Dodecane-1,12-diyl)di(1,2,4-oxadiazole-5-carboxamide) has several scientific research applications:
Medicinal Chemistry: Oxadiazoles are known for their antimicrobial, antiviral, and anticancer properties. This compound can be explored for its potential as a drug candidate in treating various diseases.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound can be used as a probe or a ligand in biological studies to investigate its interactions with biological macromolecules and its effects on cellular processes.
Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals and as an intermediate in the production of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 3,3’-(Dodecane-1,12-diyl)di(1,2,4-oxadiazole-5-carboxamide) involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The carboxamide groups can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity. The dodecane chain provides hydrophobic interactions, contributing to the compound’s overall stability and bioavailability.
Comparación Con Compuestos Similares
3,3’-(Dodecane-1,12-diyl)di(1,2,4-oxadiazole-5-carboxamide) can be compared with other similar compounds, such as:
3,3’-Bi(1,2,4-oxadiazole)-5,5’-diylbis(methylene)dinitrate: This compound features a similar oxadiazole core but with nitrate ester groups, making it a potential energetic material.
3,3’-(Dodecane-1,12-diyl)di(1,2,4-oxadiazol-5-amine): This compound has amine groups instead of carboxamide groups, which can alter its chemical reactivity and biological activity.
3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: This compound has nitrofurazan groups, providing different electronic and steric properties compared to the dodecane-linked oxadiazole.
The uniqueness of 3,3’-(Dodecane-1,12-diyl)di(1,2,4-oxadiazole-5-carboxamide) lies in its specific combination of structural features, which can be tailored for various applications in research and industry.
Propiedades
Número CAS |
648440-97-5 |
|---|---|
Fórmula molecular |
C18H28N6O4 |
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
3-[12-(5-carbamoyl-1,2,4-oxadiazol-3-yl)dodecyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C18H28N6O4/c19-15(25)17-21-13(23-27-17)11-9-7-5-3-1-2-4-6-8-10-12-14-22-18(16(20)26)28-24-14/h1-12H2,(H2,19,25)(H2,20,26) |
Clave InChI |
SNOWTVMAQYZBKD-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCCC1=NOC(=N1)C(=O)N)CCCCCC2=NOC(=N2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-4-(1-piperazinyl)-](/img/structure/B12604548.png)
![1-cinnolin-4-yl-N-[(E)-hydrazinylidenemethyl]pyrrole-3-carboxamide](/img/structure/B12604549.png)
![N-[1-(3,5-Dimethylbenzoyl)cyclopentyl]-2,2,2-trifluoroacetamide](/img/structure/B12604553.png)
![2-(4-chlorophenyl)-5-[(E)-hydroxyiminomethyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12604566.png)

![[2-(3,4-Dimethoxyanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B12604582.png)




![2-{[(1-Benzyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B12604597.png)
